molecular formula C21H19ClN4O2 B10993844 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

Cat. No.: B10993844
M. Wt: 394.9 g/mol
InChI Key: SBKQOXYQLQNPIF-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a complex organic compound that features both indole and phthalazine moieties. The indole ring is a common structure in many natural products and pharmaceuticals, known for its biological activity. The phthalazine ring, on the other hand, is less common but has been explored for its potential in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide typically involves multiple steps:

    Synthesis of the Indole Derivative: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole derivative is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position.

    Formation of the Phthalazine Derivative: The phthalazine ring can be synthesized from phthalic anhydride and hydrazine, followed by methylation using methyl iodide.

    Coupling Reaction: The final step involves coupling the chlorinated indole derivative with the phthalazine derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indoxyl derivatives using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the phthalazine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The chlorine atom on the indole ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Indoxyl derivatives.

    Reduction: Hydroxyl derivatives of the phthalazine ring.

    Substitution: Amino or thiol-substituted indole derivatives.

Scientific Research Applications

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets due to its planar structure and ability to participate in π-π interactions. The phthalazine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(5-bromo-1H-indol-3-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide: Similar structure but with a bromine atom instead of chlorine.

    N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydroquinazolin-1-yl)acetamide: Similar structure but with a quinazoline ring instead of phthalazine.

Uniqueness

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is unique due to the combination of the indole and phthalazine rings, which may confer distinct biological activities and chemical properties compared to other similar compounds. This unique structure allows for specific interactions with biological targets, potentially leading to novel therapeutic applications.

Properties

Molecular Formula

C21H19ClN4O2

Molecular Weight

394.9 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide

InChI

InChI=1S/C21H19ClN4O2/c1-26-21(28)16-5-3-2-4-15(16)19(25-26)11-20(27)23-9-8-13-12-24-18-7-6-14(22)10-17(13)18/h2-7,10,12,24H,8-9,11H2,1H3,(H,23,27)

InChI Key

SBKQOXYQLQNPIF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl

Origin of Product

United States

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